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Cat. No.: B15481738

Affiliation: Google Research

Abstract

This technical guide provides a summary of predicted and theoretical spectroscopic data for
the compound 1,4-dibromo-1,2-butadiene. Due to a lack of available experimental data in the
public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR)
spectra, theoretical Infrared (IR) absorption frequencies, and expected Mass Spectrometry
(MS) fragmentation patterns. This information is intended to assist researchers, scientists, and
drug development professionals in the potential identification and characterization of this
compound.

Introduction

1,4-dibromo-1,2-butadiene is a halogenated diene with a unique allenic structure. The
presence of bromine atoms and the cumulative double bonds suggest a reactive molecule with
potential applications in organic synthesis. Accurate spectroscopic data is crucial for its
unambiguous identification and characterization in any experimental setting. This guide aims to
provide a foundational dataset of predicted spectroscopic values in the absence of
experimentally determined spectra.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally determined NMR data for 1,4-dibromo-1,2-butadiene is not currently

available in peer-reviewed literature. However, computational prediction tools can provide
useful estimates of *H and 13C chemical shifts. The data presented below is based on widely

accepted NMR prediction algorithms.

Table 1: Predicted *H NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

- Predicted Chemical Predicted Predicted Coupling
roton
Shift (ppm) Multiplicity Constants (Hz)
H1 5.8-6.2 Triplet 2-4
H4 3.9-43 Doublet of triplets 2-4,6-8

Table 2: Predicted 13C NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

Carbon Predicted Chemical Shift (ppm)
C1 75 -85

Cc2 200 - 210

C3 90 - 100

C4 30 -40

Infrared (IR) Spectroscopy

Experimental IR spectra for 1,4-dibromo-1,2-butadiene have not been reported. The following
table outlines the expected characteristic absorption bands based on the functional groups

present in the molecule.

Table 3: Theoretical Infrared (IR) Absorption Frequencies for 1,4-dibromo-1,2-butadiene
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Expected
Functional Group Vibration Mode Wavenumber Intensity
(cm™)
C=C=C Asymmetric stretch 1950 - 2000 Medium
C-H (vinyl) Stretch 3000 - 3100 Medium
C-H Bend 1300 - 1400 Medium
C-Br Stretch 515 - 690 Strong

Mass Spectrometry (MS)

An experimental mass spectrum for 1,4-dibromo-1,2-butadiene is not available. However, the
expected fragmentation pattern can be predicted based on the molecular structure. The
presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-
containing fragments (*°Br and 81Br are in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation for 1,4-dibromo-1,2-butadiene

m/z Value lon Comments
Molecular ion peak with
210, 212, 214 [CaHaBr2]* characteristic isotopic pattern
for two bromine atoms.
131, 133 [CaH4BI]* Loss of one bromine atom.
53 [CaHs]* Loss of two bromine atoms.
Methodologies

The data presented in this guide are not derived from experimental measurements but are
based on computational predictions and theoretical principles.

 NMR Spectra Prediction: The *H and 3C NMR chemical shifts were predicted using online
NMR prediction engines that employ a combination of machine learning algorithms and
database comparisons of similar chemical structures.
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» IR Frequency Analysis: The expected IR absorption frequencies were determined by
referencing standard correlation tables for the characteristic vibrations of allenic and
haloalkane functional groups.[1]

o MS Fragmentation Analysis: The predicted mass spectrum fragmentation is based on
established principles of mass spectrometry, including the known fragmentation pathways of
bromoalkenes and the natural isotopic abundance of bromine.[2][3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of 1,4-
dibromo-1,2-butadiene, should a sample become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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